4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID
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Overview
Description
4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound’s structure includes a chlorophenyl group, a pyrazolone ring, and a benzenesulphonic acid group, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-chloroaniline. This involves treating 2-chloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-1-yl]benzenesulphonic acid under alkaline conditions. This coupling reaction forms the azo linkage (N=N) between the two aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the cleavage of the azo bond and formation of corresponding nitro compounds.
Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite, resulting in the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
Oxidation: Nitro derivatives of the aromatic rings.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID involves its interaction with biological molecules. The azo group can undergo reduction in vivo to form aromatic amines, which can interact with cellular components. The compound’s sulfonic acid group enhances its solubility in water, facilitating its distribution in biological systems. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(2-chlorophenyl)azo]-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but lacks the benzenesulphonic acid group.
4-[(2-chlorophenyl)azo]-1,3-dimethyl-2-pyrazolin-5-one: Similar structure with different substituents on the pyrazolone ring.
Uniqueness
4-[4-[(2-CHLOROPHENYL)AZO]-4,5-DIHYDRO-3-METHYL-5-OXO-1H-PYRAZOL-1-YL]BENZENESULFONIC ACID is unique due to the presence of the benzenesulphonic acid group, which imparts water solubility and enhances its applicability in aqueous environments. This makes it particularly useful in applications where water solubility is essential, such as in biological staining and textile dyeing.
Properties
CAS No. |
16568-46-0 |
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Molecular Formula |
C16H13ClN4O4S |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C16H13ClN4O4S/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25/h2-9,15H,1H3,(H,23,24,25) |
InChI Key |
UYWILNNNPUQBFM-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)O |
16568-46-0 | |
Origin of Product |
United States |
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